molecular formula C23H46O2 B12591762 1,1-Dimethoxy-2-nonylcyclododecane CAS No. 618067-93-9

1,1-Dimethoxy-2-nonylcyclododecane

Cat. No.: B12591762
CAS No.: 618067-93-9
M. Wt: 354.6 g/mol
InChI Key: VFSFSUOKMFLDLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Complex Molecular Architectures in Contemporary Chemical Research

The pursuit of synthesizing complex molecular architectures is a driving force in modern chemical research. These intricate structures are not merely intellectual curiosities; they are fundamental to addressing a wide array of scientific challenges. nih.govacs.org From the development of new pharmaceuticals to the creation of advanced materials, the ability to construct molecules with precise three-dimensional arrangements of atoms is paramount. nih.govtechexplorist.com Complex molecules often possess unique biological activities or material properties that are directly linked to their elaborate structures. nih.govnih.gov The field of synthetic organic chemistry continually evolves to meet the demand for these sophisticated systems, pushing the boundaries of what is possible to create in the laboratory. acs.org This endeavor not only provides access to novel compounds with potentially valuable functions but also deepens our understanding of chemical reactivity and bonding. The synthesis of such molecules often requires the development of new and innovative chemical reactions and strategies. techexplorist.com

Overview of Macrocyclic Chemistry and its Interdisciplinary Relevance

Macrocycles, cyclic molecules containing rings of twelve or more atoms, represent a significant and fascinating class of complex molecular architectures. nih.govacs.org Their unique structures, which can be both flexible and pre-organized, allow them to bind to challenging biological targets, such as protein-protein interfaces, that are often inaccessible to smaller, more traditional drug molecules. nih.govyoutube.com This has led to a surge of interest in macrocyclic compounds within the field of drug discovery, with numerous macrocyclic natural products and synthetic molecules demonstrating potent therapeutic activities. nih.govnih.gov

The relevance of macrocyclic chemistry extends beyond medicine into areas such as materials science, where they are used in the construction of novel polymers and functional materials. rsc.orgtue.nl Their ability to form host-guest complexes also makes them valuable in supramolecular chemistry and nanotechnology. rsc.orgrsc.org The interdisciplinary nature of macrocyclic chemistry is a testament to the versatility and importance of these unique molecular scaffolds. chimia.chacs.org

Structural Analysis of 1,1-Dimethoxy-2-nonylcyclododecane within the Context of Novel Organic Scaffolds

The compound this compound serves as an illustrative example of a novel organic scaffold, combining several key structural features that are of interest in advanced organic synthesis. While specific research on this exact molecule is not extensively documented, a detailed analysis of its constituent parts provides insight into its potential properties and applications.

Cyclododecane (B45066) Ring System as a Foundational Macrocycle

Table 1: Properties of Cyclododecane

Property Value
Molecular Formula C₁₂H₂₄
Molecular Weight 168.32 g/mol libretexts.org
Physical State White solid libretexts.org
Odor Musty libretexts.org

Role of the 1,1-Dimethoxy Moiety in Advanced Organic Synthesis

The 1,1-dimethoxy group, also known as a dimethyl acetal (B89532), is a significant functional group in organic synthesis. nih.govchemistrysteps.com Its primary role is that of a protecting group for a ketone. pearson.comjove.com Acetals are stable under basic and neutral conditions, as well as in the presence of many oxidizing and reducing agents. pressbooks.pubontosight.ai This allows for chemical transformations to be carried out on other parts of the molecule without affecting the carbonyl group. The acetal can then be easily removed (deprotected) under acidic conditions to regenerate the original ketone. pressbooks.pub In the context of this compound, the 1,1-dimethoxy group suggests that this molecule is likely a synthetic intermediate, with the protected ketone positioned at the C1 position of the cyclododecane ring. nih.govpearson.com

Table 2: Characteristics of the 1,1-Dimethoxy (Acetal) Group

Characteristic Description
Formation Reaction of a ketone with two equivalents of an alcohol (e.g., methanol) under acidic catalysis. pressbooks.pubnih.gov
Stability Stable to bases, nucleophiles, oxidizing agents, and reducing agents. pressbooks.pubontosight.ai
Reactivity Readily hydrolyzed back to the corresponding ketone under aqueous acidic conditions. pressbooks.pub

Influence of the Nonyl Substituent on Macrocyclic Conformation and Reactivity

The presence of a nine-carbon alkyl chain, the nonyl group, at the C2 position of the cyclododecane ring is expected to have a significant impact on the molecule's physical and chemical properties. Large alkyl substituents can influence the conformational preferences of the macrocyclic ring, favoring conformations that minimize steric interactions. acs.orgacs.org This can, in turn, affect the reactivity of the functional groups on the ring by altering their accessibility. The long, nonpolar nonyl chain will also increase the lipophilicity of the molecule, affecting its solubility and potential interactions with other molecules or biological membranes. acs.org The placement of the nonyl group adjacent to the dimethoxy moiety could also sterically hinder reactions at the C1 position, even after deprotection to the ketone.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Cyclododecane
Cyclohexane
1,1-dimethoxyethane
Methanol (B129727)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

618067-93-9

Molecular Formula

C23H46O2

Molecular Weight

354.6 g/mol

IUPAC Name

1,1-dimethoxy-2-nonylcyclododecane

InChI

InChI=1S/C23H46O2/c1-4-5-6-7-10-13-16-19-22-20-17-14-11-8-9-12-15-18-21-23(22,24-2)25-3/h22H,4-21H2,1-3H3

InChI Key

VFSFSUOKMFLDLV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1CCCCCCCCCCC1(OC)OC

Origin of Product

United States

Conformational Analysis and Stereochemistry of 1,1 Dimethoxy 2 Nonylcyclododecane

Theoretical Conformational Preferences of the Cyclododecane (B45066) Ring

Unlike smaller rings such as cyclohexane, which has a well-defined, low-energy chair conformation, macrocycles like cyclododecane can adopt a multitude of conformations with small energy differences between them. nih.gov In macrocyclic cycloalkanes with 12 or more atoms, there is a significant reduction in ring strain compared to medium-sized rings (C7-C11). nih.govlibretexts.org Studies have identified a square-like configuration, with D4 symmetry, as the predominant and lowest-enthalpy conformation for cyclododecane in various states. nih.govacs.org

Analysis of Strain and Torsional Angles in Twelve-Membered Rings

The stability of any cycloalkane conformation is determined by the sum of several types of strain. wikipedia.orglibretexts.org In twelve-membered rings, the primary contributors to strain are angle strain, torsional strain, and transannular strain.

Angle Strain: This arises from the deviation of bond angles from the ideal tetrahedral value of 109.5° for sp³ hybridized carbons. maricopa.eduorgoreview.com In the preferred conformations of cyclododecane, the ring puckers to achieve bond angles close to the ideal value, thus minimizing angle strain. nih.gov

Torsional Strain (Pitzer Strain): This results from the eclipsing of bonds on adjacent atoms. libretexts.orgmaricopa.edu Cyclododecane adopts three-dimensional puckered structures to arrange its hydrogen atoms in a more staggered fashion, similar to the chair conformation of cyclohexane, thereby reducing torsional strain. nih.gov

Transannular Strain (Prelog Strain): This is a form of steric strain caused by repulsive van der Waals interactions between non-bonded atoms across the ring. libretexts.orgwikipedia.org In cyclododecane, this strain occurs between hydrogen atoms pointing towards the ring's interior. The most stable conformations are those that maximize the distance between these internal hydrogens. libretexts.org

The table below summarizes the types of strain relevant to the cyclododecane ring.

Strain TypeDescriptionRelevance to Cyclododecane
Angle Strain Strain due to deviation from ideal bond angles (109.5° for sp³ C). orgoreview.comMinimized by puckering of the ring into 3D conformations. nih.gov
Torsional Strain Strain from eclipsing interactions between adjacent bonds. maricopa.eduLargely relieved by adopting staggered arrangements. nih.gov
Transannular Strain Steric repulsion between non-bonded atoms across the ring. wikipedia.orgA significant factor; stable conformations minimize H···H interactions. libretexts.org

Studies have shown that the most stable conformation of cyclododecane resembles a square, where the carbon chain has an anti-zigzag configuration similar to an aliphatic chain. nih.gov

Exploration of Potential Energy Surfaces for Ring Inversion

The potential energy surface of cyclododecane is characterized by numerous minima, corresponding to various stable or metastable conformations, and the transition states that connect them. The energy barriers for interconversion between these conformations are generally low, allowing for rapid equilibration at room temperature. libretexts.org

Influence of the 1,1-Dimethoxy Group on Ring Conformation

Stereoelectronic Effects of Acetals on Local Conformation

Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms. researchgate.net In an acetal (B89532) like the 1,1-dimethoxy group, the key interactions involve the lone pairs on the oxygen atoms and the adjacent sigma bonds. The stability of the acetal is influenced by hyperconjugation, a stabilizing interaction where a lone pair on one oxygen (n) donates electron density into the antibonding orbital (σ) of the adjacent C-O bond. wikipedia.orgacs.org This n → σ delocalization is most effective when the lone pair orbital and the antibonding orbital are anti-periplanar (oriented at 180° to each other). wikipedia.org This requirement influences the preferred rotational arrangement (conformation) around the C-O bonds.

Anomeric Effects and their Impact on Ring Dynamics

The anomeric effect is a specific and powerful stereoelectronic effect that describes the tendency of a heteroatomic substituent on a carbon adjacent to another heteroatom (as in the O-C-O linkage of the acetal) to favor an axial or gauche orientation over the sterically less hindered equatorial or anti position. wikipedia.orgrsc.org This effect is a consequence of the stabilizing hyperconjugative interaction (n → σ*) discussed above, which can outweigh steric repulsions. rsc.org

In 1,1-Dimethoxy-2-nonylcyclododecane, the anomeric effect will dictate the preferred conformation around the C1-O bonds. The system will seek a geometry that maximizes the anti-periplanar alignment between an oxygen lone pair and the C1-O bond of the other methoxy (B1213986) group, as well as the C1-C2 and C1-C12 bonds of the ring. These stereoelectronic demands will force a specific local puckering of the cyclododecane ring around the C1 position, potentially distorting it from the ideal square conformation of the parent hydrocarbon. The dynamic processes of the ring, such as ring inversion, will be influenced by the need to maintain these favorable electronic interactions, possibly raising the energy barrier for certain conformational transitions.

Stereoelectronic EffectDescriptionImpact on 1,1-Dimethoxy Group
Hyperconjugation Donation of electron density from a filled orbital (oxygen lone pair, n) to an adjacent empty antibonding orbital (σ*C-O). wikipedia.orgStabilizes the acetal group and influences bond lengths and angles.
Anomeric Effect Preference for a gauche or axial arrangement of substituents at the anomeric carbon (C1). wikipedia.orgrsc.orgDictates the rotational preference of the two methoxy groups relative to each other and the cyclododecane ring, causing local puckering.

Conformational Effects of the Nonyl Substituent

The presence of a long, flexible nonyl chain at the C2 position, adjacent to the heavily substituted C1 carbon, introduces significant steric considerations. Alkyl substituents on cycloalkane rings generally prefer to occupy equatorial-like positions to minimize destabilizing steric interactions. maricopa.edu

The intrinsic conformational preference of the cyclododecane ring for a square-like geometry. nih.gov

The stereoelectronic demands of the anomeric effect at C1, which causes local puckering.

The steric requirement of the large nonyl group to occupy the least hindered position available, analogous to an equatorial site. libretexts.org

The nonyl chain itself possesses conformational freedom, tending to adopt a low-energy, extended (all-anti) conformation. This preference will further influence how it orients itself relative to the macrocyclic ring. The combined steric bulk of the nonyl and dimethoxy groups at adjacent positions (C1 and C2) will likely create a significant barrier to certain ring motions and may favor a single, dominant conformation for the entire molecule to a greater extent than in the unsubstituted cyclododecane.

Rotational Isomerism and Preferred Orientations

The concept of rotational isomerism, or the existence of distinct conformations due to hindered rotation around single bonds, is central to understanding the three-dimensional structure of this compound. The cyclododecane ring itself is known to favor a square-like mdpi.com conformation in the solid state and in solution, which minimizes transannular strain. nih.govchimia.ch However, other conformations are also accessible, and the presence of substituents significantly influences the conformational equilibrium.

For this compound, several key rotational isomers can be postulated:

Rotation within the nonyl chain: The long alkyl chain can adopt numerous conformations through rotation around its C-C bonds. While often simplistically depicted as a linear chain, it will likely fold to minimize steric interactions with the macrocyclic ring.

The interplay of these rotational possibilities results in a complex potential energy surface with multiple local minima, each corresponding to a distinct conformer. The relative populations of these conformers at a given temperature will depend on their respective free energies.

Interplay between the Alkyl Chain and the Macrocyclic Ring System

The nonyl substituent is not merely a passive appendage; it actively participates in shaping the conformational preferences of the cyclododecane ring. The flexible alkyl chain can interact with the macrocycle in several ways:

Steric Repulsion: The most straightforward interaction is steric repulsion between the nonyl chain and the hydrogen atoms or other substituents on the cyclododecane ring. This will disfavor conformations where the chain passes over the ring or comes into close proximity with other bulky groups.

van der Waals Interactions: Favorable, albeit weak, van der Waals forces may exist between the nonyl chain and the surface of the macrocycle, potentially leading to folded or "back-folded" conformations where the chain lies alongside the ring.

Influence on Ring Conformation: The steric bulk of the nonyl group at the C2 position can influence the puckering of the cyclododecane ring itself, potentially distorting it from the ideal square-like geometry to alleviate strain.

The dynamic nature of these interactions means that this compound likely exists as an equilibrium of multiple conformations, with the nonyl chain adopting various orientations relative to the macrocyclic ring.

Stereochemical Implications in Synthesis and Reactivity

The stereochemistry of this compound has profound implications for its synthesis and subsequent chemical transformations. The presence of a stereocenter at the C2 position, and potentially others depending on the ring conformation, necessitates careful consideration of stereoselective synthetic strategies.

Diastereoselectivity in Construction of the Cyclododecane Skeleton

The synthesis of a substituted cyclododecane ring often involves cyclization or ring-expansion reactions. mdpi.comsciencepublishinggroup.com Achieving diastereoselectivity in the formation of the 1,2-disubstituted pattern is a significant synthetic challenge. For instance, if the cyclododecane ring were to be formed from an acyclic precursor already containing the nonyl group and the precursor to the dimethoxymethyl group, the cyclization step would need to control the relative stereochemistry of these two substituents.

The inherent conformational preferences of the transition states during ring closure will dictate the diastereomeric outcome. The bulky nonyl group will likely direct the stereochemical course of the reaction to minimize steric interactions, leading to a preference for one diastereomer over the other. The cis and trans relationship between the nonyl group and a directing group on the forming ring would be a critical factor. researchgate.netnih.gov

Synthetic StepPotential for DiastereocontrolKey Influencing Factors
MacrocyclizationHighPrecursor conformation, catalyst control, steric hindrance from the nonyl group.
Alkylation of a pre-formed cyclododecanoneModerate to HighStereochemistry of the enolate, steric approach control by the existing ring conformation.

Enantioselective Routes to Chiral Analogs of this compound

As the C2 atom is a stereocenter, this compound can exist as a pair of enantiomers. The synthesis of a single enantiomer would require an enantioselective process. Several strategies could be envisioned:

Asymmetric Catalysis: The use of chiral catalysts in the key bond-forming reactions, such as a chiral Lewis acid in an aldol-type reaction to introduce the nonyl group or in a cyclization step, could induce enantioselectivity. nih.govrsc.org

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the precursor molecule could direct the stereochemical outcome of the synthetic steps, with the auxiliary being removed at a later stage.

Resolution: A racemic mixture of the final compound or a key intermediate could be separated into its constituent enantiomers through classical resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent.

The development of such enantioselective routes is crucial for applications where a specific enantiomer is required, for example, in the synthesis of biologically active molecules or chiral materials.

Chiral Induction in Functionalization Reactions

The existing stereocenter at C2 can influence the stereochemical outcome of subsequent reactions on the molecule, a phenomenon known as chiral induction. For example, if a functional group on the cyclododecane ring were to be modified, the chiral environment created by the nonyl group and the specific conformation of the ring could lead to the preferential formation of one diastereomer of the product.

The degree of chiral induction would be highly dependent on the distance of the reacting center from the C2 stereocenter and the conformational rigidity of the molecule. A well-defined and stable conformation would likely lead to higher levels of diastereoselectivity in functionalization reactions.

Experimental Techniques for Conformational Elucidation

Determining the precise three-dimensional structure and conformational dynamics of a flexible molecule like this compound requires a combination of experimental and computational methods. nih.govresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying conformations in solution. acs.orgyoutube.com

Chemical Shifts: The chemical shifts of the protons and carbons are sensitive to their local electronic environment, which is determined by the molecular conformation.

Nuclear Overhauser Effect (NOE): NOE experiments provide information about through-space distances between protons, which can be used to identify which parts of the molecule are in close proximity in the preferred conformation(s).

Coupling Constants: The magnitude of scalar couplings between adjacent protons (3JHH) is related to the dihedral angle between them via the Karplus equation, providing valuable information about the torsional angles within the molecule.

Dynamic NMR: By studying NMR spectra at different temperatures, it is possible to observe the coalescence of signals as different conformations interconvert, allowing for the determination of the energy barriers to rotation. acs.org

X-ray Crystallography: If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis would provide an unambiguous determination of its solid-state conformation. nih.govmdpi.comnih.gov This would reveal the precise bond lengths, bond angles, and torsional angles of the molecule in the crystal lattice. However, it is important to remember that the solid-state conformation may not be the most stable conformation in solution.

Computational Modeling: Molecular mechanics and quantum mechanics calculations are invaluable for exploring the potential energy surface of the molecule. These methods can be used to:

Generate a large number of possible conformations.

Calculate the relative energies of these conformations to predict their populations.

Predict NMR parameters that can be compared with experimental data to validate the computational model.

A combined approach, where computational models are refined using experimental NMR data, is often the most powerful strategy for elucidating the complex conformational behavior of macrocyclic molecules. nih.gov

TechniqueInformation ProvidedLimitations
NMR Spectroscopy Conformation in solution, dynamic processes, internuclear distances.Provides an average picture if multiple conformations are present; interpretation can be complex.
X-ray Crystallography Precise solid-state structure.Requires a suitable single crystal; the solid-state conformation may not be the dominant one in solution.
Computational Modeling Relative energies of conformations, exploration of the potential energy surface.Accuracy depends on the level of theory and force field used; results need experimental validation.

Advanced Spectroscopic Methods for Structural Assignment

The unambiguous structural elucidation of this compound relies on the synergistic use of several advanced spectroscopic techniques. numberanalytics.com While standard methods like Infrared (IR) spectroscopy and one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provide initial functional group identification and a basic proton and carbon framework, a deeper understanding of the molecule's connectivity and stereochemistry necessitates more sophisticated approaches. numberanalytics.comnih.govjchps.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure of this compound.

Correlation Spectroscopy (COSY): This experiment would be used to establish the proton-proton coupling network within the nonyl chain and the cyclododecane ring, identifying adjacent protons.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom in the nonyl chain and the cyclododecane ring to its attached proton(s).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is essential for identifying longer-range (2-3 bond) correlations between protons and carbons. This is particularly important for confirming the connection of the nonyl group to the C2 position of the cyclododecane ring and the placement of the two methoxy groups at the C1 position. For instance, correlations would be expected between the protons of the methoxy groups and the C1 carbon of the cyclododecane ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons. This is invaluable for determining the relative stereochemistry and conformational preferences of the substituents on the cyclododecane ring. For example, NOE signals between protons of the nonyl chain and specific protons on the cyclododecane ring would help to define the preferred orientation of the nonyl group.

Enantiomers of chiral ethers can be challenging to differentiate using standard NMR. nih.gov However, the use of chiral lanthanide shift reagents can create diastereomeric adducts, leading to dispersed signals in both ¹H and ¹³C NMR spectra, which aids in chiral recognition. nih.gov

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight of this compound, which in turn confirms its elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information, such as the loss of methoxy groups or fragmentation of the nonyl chain and cyclododecane ring, helping to piece together the molecular structure.

Infrared (IR) Spectroscopy:

A hypothetical summary of the expected spectroscopic data for the structural assignment of this compound is presented in the table below.

Spectroscopic Technique Expected Observations and Inferences
¹H NMR Signals for two methoxy groups (singlets), complex multiplets for the cyclododecane ring protons, and signals corresponding to the nonyl chain protons. Protons on the carbon adjacent to the ether oxygen would be shifted downfield (3.4-4.5 δ). pressbooks.pub
¹³C NMR Signals for the methoxy carbons, multiple signals for the cyclododecane ring carbons (with the C1 and C2 carbons showing distinct shifts due to substitution), and signals for the nine carbons of the nonyl chain. Ether carbon atoms typically absorb in the 50-80 δ range. pressbooks.pub
COSY Correlations between adjacent protons in the nonyl chain and within the cyclododecane ring.
HSQC Correlation of each proton signal to its directly attached carbon signal.
HMBC Key correlations: Methoxy protons to C1 of the cyclododecane ring; Protons at C2 of the cyclododecane to C1 and C3; Protons of the first methylene (B1212753) of the nonyl group to C2 of the cyclododecane.
HRMS A precise mass-to-charge ratio (m/z) that corresponds to the molecular formula C₂₃H₄₆O₂.
IR Spectroscopy Presence of C-O stretching bands around 1050-1150 cm⁻¹. pressbooks.pub Absence of O-H and C=O stretching bands.

Chiroptical Studies for Absolute Configuration Determination

The presence of a stereocenter at the C2 position of the cyclododecane ring means that this compound can exist as two enantiomers. Determining the absolute configuration (i.e., whether the stereocenter is R or S) is a critical aspect of its complete stereochemical characterization. mdpi.comnih.gov Chiroptical spectroscopic methods, which measure the differential interaction of chiral molecules with polarized light, are the most powerful tools for this purpose. mdpi.com

Vibrational Circular Dichroism (VCD):

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov Since the VCD spectra of two enantiomers are mirror images of each other, this technique is an excellent method for determining absolute configuration. nih.gov The process involves measuring the experimental VCD spectrum of one of the enantiomers of this compound. This experimental spectrum is then compared to the theoretical VCD spectrum calculated for a chosen absolute configuration (e.g., the R-enantiomer) using quantum-mechanical methods, often based on Density Functional Theory (DFT). nih.govnih.gov A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. nih.gov VCD is particularly powerful for conformationally flexible molecules, as the calculated spectrum can be an average of the spectra of several low-energy conformers. nih.gov

Electronic Circular Dichroism (ECD):

ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet light. chemistrywithatwist.com While powerful, the application of ECD to this compound may be limited as it lacks strong chromophores that absorb in the typical UV-Vis region. mdpi.comchemistrywithatwist.com However, if there are weak electronic transitions associated with the ether oxygen atoms, ECD could still provide valuable information. Similar to VCD, the experimental ECD spectrum would be compared to DFT-calculated spectra for the possible enantiomers to determine the absolute configuration. chemistrywithatwist.comacs.org

The combination of these chiroptical methods provides a robust and reliable means of establishing the absolute stereochemistry of this compound. acs.org The table below outlines the chiroptical studies that would be undertaken.

Chiroptical Technique Methodology Expected Outcome
Vibrational Circular Dichroism (VCD) The experimental VCD spectrum of an enantiomerically pure sample is recorded. This is then compared to the DFT-calculated VCD spectrum for a specific enantiomer (e.g., R). nih.govnih.govA match in the sign and relative intensity of the VCD bands between the experimental and calculated spectra confirms the absolute configuration of the sample. researchgate.net
Electronic Circular Dichroism (ECD) The experimental ECD spectrum is measured. This spectrum is compared to the theoretically predicted ECD spectra for both the R and S enantiomers, which are calculated using quantum chemical methods. chemistrywithatwist.comnih.govAssignment of the absolute configuration based on which calculated spectrum best matches the experimental one. acs.org

By employing this array of advanced spectroscopic and chiroptical techniques, a complete and unambiguous three-dimensional structural and stereochemical description of this compound can be achieved.

Mechanistic Investigations of Reactions Involving 1,1 Dimethoxy 2 Nonylcyclododecane

Reaction Pathways of the Dimethoxy Acetal (B89532) Moiety

The dimethoxy acetal group is a key reactive center in 1,1-dimethoxy-2-nonylcyclododecane. Its susceptibility to hydrolysis, transacetalization, and nucleophilic attack is central to the chemical transformations of the molecule.

Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of acetals to their corresponding carbonyl compounds and alcohols is a fundamental and well-understood reaction in organic chemistry. masterorganicchemistry.com In the case of this compound, this reaction proceeds through a stepwise mechanism initiated by the protonation of one of the methoxy (B1213986) oxygen atoms by an acid catalyst. libretexts.orgyoutube.com This protonation converts the methoxy group into a good leaving group (methanol). oxfordsciencetrove.comlibretexts.org

The subsequent departure of methanol (B129727) generates a resonance-stabilized oxocarbenium ion intermediate. youtube.com This cation is then attacked by a water molecule, a weak nucleophile, to form a protonated hemiacetal after a series of proton transfer steps. msu.edulibretexts.org Finally, the loss of a proton from the protonated hemiacetal yields the corresponding ketone, 2-nonylcyclododecanone, and a second molecule of methanol. The entire process is reversible, and the equilibrium can be shifted towards the products by using an excess of water. msu.edumasterorganicchemistry.com

The general mechanism for the acid-catalyzed hydrolysis of the dimethoxy acetal moiety is outlined below:

StepDescription
1Protonation of a methoxy oxygen by an acid catalyst.
2Elimination of methanol to form a resonance-stabilized oxocarbenium ion.
3Nucleophilic attack by water on the oxocarbenium ion.
4Deprotonation to form a hemiacetal.
5Protonation of the remaining methoxy group.
6Elimination of a second molecule of methanol to form the protonated ketone.
7Deprotonation to yield the final ketone product, 2-nonylcyclododecanone.

Transacetalization Reactions and Their Regioselectivity

Transacetalization is a process where an existing acetal is converted into a new acetal by reacting with a different alcohol in the presence of an acid catalyst. organic-chemistry.org For this compound, this reaction offers a pathway to introduce different alkoxy groups or to form cyclic acetals by using diols. The reaction proceeds via a mechanism similar to hydrolysis, where the initial steps involve the formation of the oxocarbenium ion. scielo.br This intermediate is then intercepted by the new alcohol instead of water.

The regioselectivity of transacetalization, particularly with unsymmetrical diols, would be influenced by steric hindrance around the acetal carbon. The bulky cyclododecane (B45066) ring and the adjacent nonyl group would likely direct the incoming alcohol to the less hindered face of the reactive intermediate. In reactions with diols, the formation of five- or six-membered cyclic acetals is generally favored due to their thermodynamic stability. msu.edu

Key factors influencing transacetalization include the concentration of the reacting alcohol and the removal of the displaced alcohol (methanol) to drive the equilibrium towards the product. msu.edu

Nucleophilic Attack and Leaving Group Phenomena at the Acetal Carbon

The carbon atom of the dimethoxy acetal in this compound is electrophilic and can be subject to nucleophilic attack, especially after activation by an acid catalyst. youtube.com The formation of the oxocarbenium ion in acidic media significantly enhances the electrophilicity of this carbon, making it susceptible to attack by a variety of nucleophiles. youtube.comoregonstate.edu

The departure of the first methoxy group as methanol is the key leaving group phenomenon that initiates the reaction. oxfordsciencetrove.com The stability of the resulting oxocarbenium ion, which is stabilized by resonance from the remaining oxygen atom, facilitates this departure. youtube.com Stronger nucleophiles can directly attack the protonated acetal, while weaker nucleophiles typically react with the more electrophilic oxocarbenium ion. The nature of the nucleophile and the reaction conditions will determine the final product of the substitution reaction.

Reactivity at the Nonyl-Substituted Cyclododecane Ring

The large and flexible cyclododecane ring, along with the appended nonyl chain, provides other potential sites for chemical modification, although these are generally less reactive than the acetal functionality.

Electrophilic and Nucleophilic Substitution on the Cyclododecane Ring

Direct electrophilic or nucleophilic substitution on the saturated cyclododecane ring is challenging due to the lack of a pi-system or inherent polarization of the C-H and C-C bonds. Unlike aromatic systems, which readily undergo electrophilic substitution, cycloalkanes require harsh conditions, often involving radical pathways, for substitution to occur. youtube.comyoutube.com

The presence of the dimethoxy acetal and nonyl groups can have a minor electronic influence on the ring, but this is unlikely to activate it significantly towards classical electrophilic or nucleophilic substitution. rsc.org Any substitution reaction would likely proceed through a radical mechanism, leading to a mixture of products due to the numerous C-H bonds available for reaction.

Nucleophilic substitution on the cyclododecane ring itself would require the presence of a good leaving group, which is absent in the parent structure. numberanalytics.comchemguide.co.uk Therefore, functionalization of the ring would typically necessitate prior introduction of a suitable functional group.

Functionalization of the Nonyl Chain in the Presence of the Macrocycle

The long, flexible nonyl chain offers a more accessible site for functionalization compared to the cyclododecane ring. Reactions targeting the nonyl chain would need to be selective to avoid interference from the acetal group, especially under acidic or strongly basic conditions.

Potential functionalization strategies for the nonyl chain in the presence of the macrocycle could include:

Reaction TypeReagents and ConditionsPotential OutcomeConsiderations
Free-Radical Halogenation N-Bromosuccinimide (NBS), light/heatBromination at various positions on the nonyl chain.Low selectivity, potential for reaction at the cyclododecane ring.
Oxidation Strong oxidizing agents (e.g., KMnO₄, CrO₃)Oxidation to carboxylic acids or ketones.The acetal group is generally stable to many oxidizing agents, but harsh conditions could lead to cleavage. organic-chemistry.org
Introduction of Unsaturation Dehydrogenation catalystsFormation of a double bond within the nonyl chain.High temperatures required, potential for isomerization and side reactions.

The choice of reagents and reaction conditions would be critical to achieve selective functionalization of the nonyl chain without affecting the dimethoxy acetal or the macrocyclic ring. The conformational flexibility of the cyclododecane ring could also play a role by sterically shielding parts of the nonyl chain. nih.gov

Intermolecular and Intramolecular Interactions Governing Reactivity

No studies detailing the steric hindrance effects on the reactivity of this compound are available.

There is no available research on hydrogen bonding or other non-covalent interactions involving this compound.

Kinetic Studies of Key Transformation Steps

No kinetic studies, rate laws, or activation parameters have been published for reactions involving this compound.

There are no published isotope effect studies for this compound.

Computational Chemistry and Theoretical Modeling of 1,1 Dimethoxy 2 Nonylcyclododecane

Quantum Mechanical Studies for Electronic Structure and Reactivity

Quantum mechanical (QM) methods are fundamental for investigating the electronic properties of a molecule, providing insights into its geometry, stability, and reactivity from first principles.

Density Functional Theory (DFT) for Ground State Geometries and Energies

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method for investigating the electronic structure of molecules. nih.govchachkov.ru It offers a favorable balance between computational cost and accuracy, making it suitable for a molecule of this size. For a flexible molecule like 1,1-Dimethoxy-2-nonylcyclododecane, a typical workflow involves an initial exploration of possible conformations using a less computationally demanding method, followed by geometry optimization of the most promising candidates using DFT. columbia.edunih.gov

The primary goal of DFT calculations would be to locate the ground state geometry—the lowest-energy three-dimensional arrangement of the atoms. This involves minimizing the energy of the molecule with respect to the positions of its nuclei. Hybrid functionals, such as B3LYP, are often employed as they have been shown to yield reliable results for a wide range of organic compounds. nih.govnih.gov The calculations would reveal the preferred conformation of the cyclododecane (B45066) ring and the relative orientations of the nonyl and dimethoxy substituents. The resulting relative energies of different stable conformers can be used to estimate their population at thermal equilibrium.

Table 1: Illustrative DFT-Calculated Relative Energies of Hypothetical this compound Conformers This table presents hypothetical data for illustrative purposes.

Conformer IDDescription of Ring ConformationNonyl Chain OrientationRelative Energy (kcal/mol)
Conf-A Square-Square-Square (Lowest Energy)Extended0.00
Conf-B Square-Square-SquareFolded+0.85
Conf-C Twisted Boat-ChairExtended+1.52
Conf-D Boat-Chair-BoatFolded+2.10

Ab Initio Methods for High-Accuracy Calculations on Model Systems

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental parameters. While computationally more intensive than DFT, they can provide higher accuracy, especially for calculating energies. For a molecule as large and flexible as this compound, performing a full conformational search using high-level ab initio methods is often computationally prohibitive. nih.govnih.gov

A more practical approach involves using these high-accuracy methods to refine the energies of a limited number of low-energy conformers previously identified by DFT or molecular mechanics. nih.govacs.org This strategy is critical because standard molecular mechanics force fields may not be sufficient to accurately describe the complex noncovalent interactions within a macrocycle. nih.govchemrxiv.org Applying methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory to these key structures would provide benchmark energy values, offering a more precise understanding of the stability differences between the most important isomers.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results to confirm a molecular structure. researchgate.net After obtaining optimized geometries from DFT calculations, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei. researchgate.netmodgraph.co.uk

Due to the molecule's flexibility, the experimentally observed NMR spectrum represents a population-weighted average of the spectra of all conformations present at a given temperature. Therefore, an accurate prediction requires calculating the chemical shifts for each low-energy conformer and then averaging these values based on their calculated Boltzmann population. This approach helps in assigning peaks in an experimental spectrum and can provide deep insights into the predominant solution-state structure of the molecule.

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Key Atoms in Different Conformers This table presents hypothetical data for illustrative purposes.

Atom DescriptionConformer A (ppm)Conformer B (ppm)Boltzmann-Averaged (ppm)
¹H : CH(OCH₃)₂4.154.254.18
¹H : OCH₃3.203.283.23
¹H : Terminal CH₃ (Nonyl)0.880.950.90
¹³C : C(OCH₃)₂105.4106.1105.6
¹³C : OCH₃55.256.055.5
¹³C : Terminal CH₃ (Nonyl)14.114.514.2

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Sampling

The large size and high flexibility of this compound, stemming from both the cyclododecane ring and the nonyl side chain, result in a vast and complex conformational landscape. Exploring this landscape is a significant challenge that is well-suited for molecular mechanics and dynamics simulations. nih.govnih.gov

Exploration of Conformational Space and Preferred Isomers

Conformational sampling aims to generate a representative ensemble of all possible three-dimensional structures a molecule can adopt. For macrocycles, this is a non-trivial task, and several specialized computational algorithms have been developed. nih.govproquest.comeyesopen.com Methods such as Molecular Dynamics (MD) simulations and Monte Carlo (MC) searches are frequently used. nih.gov

In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion, allowing the molecule to naturally explore different conformations. By running a sufficiently long simulation, a trajectory is generated that covers a significant portion of the conformational space. This trajectory can then be analyzed to identify the most frequently visited (i.e., most stable) conformations and to understand the pathways for transitioning between them. This would reveal the preferred shapes of the macrocycle and the various ways the nonyl chain can fold and interact with the ring.

Simulation of Solvent Effects on Conformation and Dynamics

The conformational preferences of flexible molecules, particularly macrocycles, can be highly sensitive to their environment. scienceopen.comacs.org Molecular dynamics simulations are exceptionally well-suited to study these solvent effects. Simulations can be run with the molecule solvated in a box of explicit solvent molecules (e.g., water, chloroform, or dimethyl sulfoxide), providing a realistic model of the solution phase.

Studies on similar macrocyclic systems have shown that explicit solvent models are often necessary to accurately capture the influence of the environment, as simpler implicit models may fail, especially in polar solvents. nih.govacs.org By comparing simulation results from different solvents, one can predict "chameleonic" behavior, where the molecule might adopt a compact, folded conformation in a non-polar solvent like chloroform to minimize its exposed surface, but switch to a more extended conformation in a polar solvent like DMSO that can form favorable interactions with the ether oxygens. nih.govacs.orgchemrxiv.org This analysis is crucial for understanding how the molecule's shape and properties might change under different experimental conditions.

Analysis of Intramolecular Steric and Electrostatic Interactions

The conformational landscape of this compound is primarily governed by a delicate balance of steric and electrostatic interactions. The large cyclododecane ring is inherently flexible, capable of adopting multiple low-energy conformations. For unsubstituted cyclododecane, a square-like configuration has been identified as predominant. nih.gov However, the presence of bulky substituents—a gem-dimethoxy group at the C1 position and a nonyl group at the C2 position—introduces significant conformational constraints.

The primary steric interactions arise from the bulky nonyl chain and the two methoxy (B1213986) groups. The nonyl group, with its own conformational flexibility, can interact with various parts of the cyclododecane ring, leading to transannular interactions (interactions between atoms across the ring). These interactions are a hallmark of medium and large ring cycloalkanes and are a significant source of strain. nih.govresearchgate.net The gem-dimethoxy group at C1 introduces its own set of steric demands. The rotation around the C1-O bonds and the C1-C2 bond will be restricted to avoid steric clashes with the adjacent nonyl group and the cyclododecane ring itself.

To quantify these interactions, computational methods such as molecular mechanics (MM) and density functional theory (DFT) are employed. These calculations can provide valuable data on the preferred dihedral angles, bond lengths, and non-bonded distances in the various low-energy conformations of the molecule.

Illustrative Data Table: Calculated Interatomic Distances in a Low-Energy Conformation of this compound

Interaction TypeAtom PairCalculated Distance (Å)
Transannular StericH (C2-nonyl) ... H (C7-ring)2.1
Gauche InteractionC (methoxy) ... C (nonyl)3.5
Dipole-DipoleO (methoxy) ... O (methoxy)2.9
van der WaalsC (nonyl-end) ... C (ring)3.8

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar molecular systems.

Transition State Modeling and Reaction Pathway Elucidation

Understanding the chemical reactivity of this compound involves identifying the transition states of its potential reactions and mapping out the corresponding reaction pathways. Transition state theory is a fundamental concept in this process, positing that the rate of a reaction is determined by the energy of the transition state, which is the highest point on the minimum energy path connecting reactants and products. aps.org

Identification of Transition States for Key Transformations

For a molecule like this compound, potential reactions could include cyclization of the nonyl chain, elimination of a methoxy group, or oxidation of the cyclododecane ring. Computational methods are indispensable for locating the transition state structures for such transformations. e3s-conferences.org These methods typically involve algorithms that search the potential energy surface for saddle points, which are points that are a maximum in one direction (the reaction coordinate) and a minimum in all other directions.

Calculation of Activation Barriers and Reaction Thermodynamics

Illustrative Data Table: Calculated Activation and Reaction Energies for a Hypothetical Reaction

Reaction PathwayActivation Energy (ΔG‡) (kcal/mol)Reaction Energy (ΔG_rxn) (kcal/mol)
Intramolecular Cyclization25-10
Methanol (B129727) Elimination355
C-H Oxidation30-15

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar molecular systems.

Insights into Regioselectivity and Stereoselectivity from Transition State Geometries

The geometry of the transition state provides crucial insights into the selectivity of a reaction. For example, if a reaction can proceed through multiple pathways leading to different products (regioisomers or stereoisomers), the transition state with the lowest energy will correspond to the major product. By analyzing the steric and electronic interactions within the competing transition state structures, chemists can predict and explain the observed selectivity. For this compound, the conformational flexibility of the cyclododecane ring and the nonyl chain would likely lead to a number of competing transition states, making such analysis particularly important.

Advanced Computational Methodologies for Complex Systems

The large size and flexibility of this compound make it a challenging system for purely quantum mechanical (QM) calculations, which are computationally expensive. To address this, hybrid methods that combine the accuracy of QM with the efficiency of molecular mechanics (MM) have been developed.

QM/MM Approaches for Large Molecular Systems

Quantum mechanics/molecular mechanics (QM/MM) methods are a powerful tool for studying large molecular systems. nih.govmiami.edu In a QM/MM calculation, the molecule is partitioned into two regions. The chemically active part of the molecule, such as the site of a reaction, is treated with a high-level QM method to accurately describe the electronic changes that occur. The rest of the molecule, which is less chemically active, is treated with a more computationally efficient MM force field.

For a reaction involving the methoxy groups of this compound, the QM region would likely include the C1 and C2 atoms, the gem-dimethoxy groups, and a portion of the nonyl chain. The remainder of the cyclododecane ring and the nonyl chain would constitute the MM region. This approach allows for a detailed and accurate description of the reaction chemistry while still being computationally tractable for such a large molecule. The successful application of QM/MM methods relies on the careful treatment of the boundary between the QM and MM regions. nih.gov

Machine Learning Applications in Conformational Analysis and Property Prediction

The inherent flexibility of the cyclododecane ring, combined with the long nonyl side chain in this compound, gives rise to a vast and complex conformational landscape. Traditional computational methods like molecular dynamics (MD) simulations can struggle to adequately sample all relevant conformations within a reasonable timeframe. nih.gov Machine learning (ML) offers a powerful alternative to accelerate and enhance the accuracy of these computational studies.

Machine learning models, particularly those based on neural networks, can be trained on datasets of molecular conformations and their corresponding energies, often calculated using high-level quantum mechanics (QM) methods. plos.orgethz.chescholarship.org Once trained, these models can predict the energy of new conformations with an accuracy approaching that of the QM methods but at a fraction of the computational cost. plos.orgarxiv.org This allows for a more thorough exploration of the potential energy surface, leading to a more complete understanding of the molecule's conformational preferences and the energy barriers between different conformations.

For a molecule like this compound, an ML-driven approach could rapidly identify the most stable low-energy conformers. This is crucial as the three-dimensional structure of a molecule dictates its physical and chemical properties. By learning from a limited set of QM calculations, an ML model can efficiently navigate the high-dimensional conformational space to pinpoint the global energy minimum and other significant local minima.

Beyond conformational analysis, machine learning is increasingly used for the prediction of a wide range of molecular properties. Quantitative Structure-Property Relationship (QSPR) models, which are a form of supervised machine learning, can be developed to correlate the structural features of molecules with their physicochemical properties. nih.gov These models are trained on large datasets of compounds with experimentally determined properties.

The table below illustrates a hypothetical comparison of different computational approaches for the conformational analysis of this compound, highlighting the potential advantages of machine learning.

MethodRelative Computational CostAccuracyKey Application for this compound
Molecular Mechanics (MM)LowLow to MediumInitial, rapid screening of a large number of conformers.
Quantum Mechanics (QM)Very HighHighAccurate energy calculations for a small number of selected conformers.
Machine Learning (ML) Accelerated QMMediumHighThorough and accurate exploration of the entire conformational landscape.

The next table provides hypothetical property predictions for this compound using various machine learning models, demonstrating the potential of this approach for rapid property profiling.

PropertyPredicted ValueMachine Learning ModelConfidence Level
Boiling Point (°C)385.2Graph Neural NetworkHigh
LogP6.8Random ForestHigh
Water Solubility (mg/L)0.02Support Vector MachineMedium

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for 1,1-Dimethoxy-2-nonylcyclododecane Synthesis and Transformation

The efficient synthesis and selective transformation of complex macrocycles like this compound are contingent on the development of advanced catalytic systems. Future research will likely focus on overcoming the challenges associated with the inherent flexibility and potential for multiple reaction sites in the cyclododecane (B45066) ring.

Key research targets in catalysis may include:

Stereoselective Synthesis: Developing catalysts that can control the stereochemistry at the C1 and C2 positions of the cyclododecane ring during the introduction of the methoxy (B1213986) and nonyl groups. This could involve asymmetric catalysis to yield enantiomerically pure forms of the compound.

Site-Selective Functionalization: Designing catalytic systems that can selectively functionalize other positions on the cyclododecane backbone, leaving the acetal (B89532) group intact. This would enable the creation of multifunctional macrocycles.

Acetal Transformation Catalysis: Exploring novel Lewis or Brønsted acid catalysts for the transformation of the 1,1-dimethoxy group into other functional moieties. d-nb.infonih.gov This could involve reactions like transacetalization to introduce different functionalities or to form larger assemblies. acs.org The challenge lies in achieving high selectivity without promoting unwanted side reactions or ring degradation.

Macrocycle-Assisted Catalysis: Investigating the potential of the functionalized cyclododecane itself to act as a supramolecular catalyst. d-nb.infonih.gov The macrocyclic structure could provide a defined binding pocket or a specific microenvironment for other reactions, a principle central to supramolecular chemistry. d-nb.info

A comparative table of potential catalytic approaches is presented below.

Catalytic ApproachTarget ReactionPotential AdvantagesResearch Challenges
Asymmetric Homogeneous CatalysisStereoselective synthesisHigh enantioselectivity, mild reaction conditionsCatalyst design for large, flexible substrates
Shape-Selective ZeolitesSite-selective C-H functionalizationControl of regioselectivity based on pore sizeSubstrate compatibility, catalyst deactivation
Supramolecular OrganocatalysisAcetal exchange, transformationsCreation of a reaction microenvironment, potential for multivalency d-nb.infonih.govSynthesis of the macrocyclic catalyst, substrate specificity
PhotocatalysisC-H activation, functional group interconversionUse of light as a reagent, novel reaction pathways beilstein-journals.orgbeilstein-journals.orgControlling selectivity, quantum efficiency

Integration of this compound as a Building Block in Complex Polymeric Architectures

The bifunctional nature of this compound (a reactive acetal and a modifiable macrocyclic backbone) makes it a candidate for incorporation into advanced polymeric structures. Research in this area would focus on leveraging the macrocycle's unique size and conformation to influence polymer architecture, exclusive of the final material properties.

Future efforts could be directed towards:

Macrocyclic Monomers: Transforming the compound into a polymerizable monomer. For instance, the acetal group could be modified to reveal a reactive site suitable for controlled polymerization techniques. The large cyclododecane ring would then be incorporated into the polymer backbone, potentially influencing chain stiffness and solution conformation.

Post-Polymerization Functionalization: Using the molecule as a functionalizing agent for pre-existing polymers. semanticscholar.orgmcmaster.ca A reactive precursor polymer could be designed to undergo "click" reactions with a derivative of this compound, grafting the bulky macrocycle onto the polymer side chains. semanticscholar.orgmcmaster.ca This approach allows for the creation of complex architectures from simpler, well-defined building blocks. klinger-lab.de

Graft and Brush Copolymers: Synthesizing graft copolymers where chains of another polymer are grown from the cyclododecane ring of a poly(this compound) derivative. This would lead to complex, multi-component architectures. The challenge lies in developing orthogonal reaction strategies that allow for sequential polymerizations. klinger-lab.de

The table below outlines potential strategies for incorporating the macrocycle into polymers.

Polymerization StrategyRole of MacrocycleResulting ArchitectureKey Synthetic Challenge
Direct Polymerization of a DerivativeMonomerLinear polymer with macrocycles in the backboneSynthesis of a suitable bifunctional monomer
Post-Polymerization ModificationGrafting-to Side GroupPolymer with pendant macrocyclic unitsAchieving high grafting efficiency without steric hindrance
Macroinitiator ApproachInitiator for another monomerStar or graft copolymer (macrocycle at the core/junction)Synthesis of the macrocyclic initiator

Advanced Spectroscopic Characterization and Structural Dynamics Studies

Beyond routine identification via NMR and mass spectrometry, a deeper understanding of this compound requires advanced characterization techniques to probe its three-dimensional structure and dynamic behavior. The flexibility of the twelve-membered ring presents a significant challenge and a rich area for investigation.

Emerging research in this domain could involve:

Multidimensional NMR Spectroscopy: Employing techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) to determine through-space correlations between protons. This data would be crucial for establishing the preferred solution-phase conformation of the cyclododecane ring and the relative orientation of the nonyl and dimethoxy substituents.

Time-Resolved Spectroscopy: Utilizing techniques like time-resolved X-ray liquidography (TRXL) to study the structural dynamics of the molecule in solution. elsevierpure.comnih.govpostech.ac.kr While applied to simpler systems, this method could, in principle, track conformational changes or the structure of transient intermediates during a chemical reaction, such as acetal hydrolysis, on a picosecond timescale. elsevierpure.compostech.ac.kr

Vibrational Spectroscopy: Using advanced infrared (IR) and Raman spectroscopy, potentially coupled with theoretical calculations, to identify specific vibrational modes associated with different conformations of the macrocycle. This could provide insights into the low-energy pathways for conformational interconversion. nih.gov

Exploration of Self-Assembly Principles Driven by this compound Derivatives

The amphiphilic character of this compound, with its hydrophobic nonyl tail and cyclododecane ring, and a more polar dimethoxy acetal headgroup, suggests a propensity for self-assembly. Research in this area would focus on understanding the fundamental principles governing the non-covalent organization of these macrocycles into larger supramolecular structures.

Potential research avenues include:

Host-Guest Chemistry: Investigating the cyclododecane ring as a host for smaller guest molecules. beilstein-journals.org The binding forces would likely be driven by hydrophobic and van der Waals interactions within the macrocyclic cavity. beilstein-journals.org

Formation of Micelles and Vesicles: Studying the aggregation behavior of the molecule in different solvents. The balance between the hydrophobic and hydrophilic portions could lead to the formation of micelles, vesicles, or other ordered structures in solution.

Coordination-Driven Self-Assembly: Modifying the acetal group or the cyclododecane ring with ligands capable of coordinating to metal ions. acs.org This would enable the construction of discrete, well-defined supramolecular cages or coordination polymers where the macrocycle acts as a pre-organized building block. acs.org

Theoretical Advancements in Predicting Reactivity and Conformation for Macrocyclic Systems

Given the complexity and flexibility of the cyclododecane ring, computational and theoretical chemistry are indispensable tools for predicting its behavior. Advancements in theoretical models are needed to accurately describe such large and dynamic systems.

Future theoretical work could focus on:

Quantum Mechanics/Molecular Mechanics (QM/MM): Using hybrid QM/MM methods to model reactions. The reactive center (e.g., the acetal group) could be treated with high-level quantum mechanics to accurately describe bond breaking and formation, while the rest of the macrocycle and solvent are modeled with more computationally efficient molecular mechanics.

Data-Driven Reactivity Models: Developing quantitative structure-reactivity relationship (QSRR) models for macrocyclic systems. uvic.ca By generating high-throughput experimental data for a series of related macrocycles, machine learning algorithms could be trained to predict the reactivity of new compounds like this compound based on calculated molecular descriptors. uvic.ca

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.